5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide
Description
5-Chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide is a benzamide derivative characterized by a 5-chloro-2-methoxy-substituted aromatic core and a unique N-substituent. The substituent consists of a dimethylamino group and a thiophen-3-yl moiety attached to an ethyl chain.
The compound’s synthesis likely involves forming the thiophene-ethylamine intermediate via reactions analogous to those described for ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives (e.g., nucleophilic attack and cyclization steps) .
Properties
IUPAC Name |
5-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-19(2)14(11-6-7-22-10-11)9-18-16(20)13-8-12(17)4-5-15(13)21-3/h4-8,10,14H,9H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMSAMWCUSYXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=CC(=C1)Cl)OC)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide is a compound that belongs to the class of benzamide derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide is C16H19ClN2O2S. Its structure features a chloro group, a dimethylamino group, and a thiophene ring, which contribute to its biological properties. The compound's IUPAC name is consistent with its structural components, emphasizing the importance of each functional group in its activity.
The biological activity of 5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in cellular pathways, potentially leading to therapeutic effects against diseases such as cancer.
- Receptor Binding : It may interact with certain receptors involved in signaling pathways, affecting cellular responses and contributing to its pharmacological profile.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it has potential antibacterial properties, particularly against strains like Staphylococcus aureus and Escherichia coli. For instance, similar compounds have demonstrated significant inhibition at concentrations as low as 25 μM .
- Anticancer Properties : The benzamide derivatives have been explored for their anticancer effects. They can induce apoptosis in cancer cells by modulating key signaling pathways .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects on various cell lines, including HeLa cells, showing minimal cytotoxicity at certain concentrations .
Case Studies
Several studies highlight the biological activity of compounds related to 5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide:
Comparison with Similar Compounds
Structural Analog: Glibenclamide
Structure :
- Core: 5-Chloro-2-methoxybenzamide.
- N-Substituent: Sulfonylurea group (cyclohexylcarbamoyl-sulfamoylphenyl ethyl chain).
Key Differences : - Substituent Chemistry: Glibenclamide’s sulfonylurea moiety targets pancreatic β-cell ATP-sensitive potassium channels, enabling insulin secretion . In contrast, the dimethylamino-thiophenylethyl group in the target compound may favor alternative targets (e.g., neurotransmitter receptors or kinases).
- Physicochemical Properties: Glibenclamide is BCS Class II (low solubility, high permeability) . The target compound’s dimethylamino group likely increases solubility, while the thiophene enhances aromatic interactions for membrane penetration. Pharmacological Implications: While glibenclamide is a well-established antidiabetic, the target compound’s activity remains speculative without direct evidence.
Structural Analog: Metoclopramide Impurity (4-(Acetylamino)-5-Chloro-N-[2-(Diethylamino)ethyl]-2-Methoxybenzamide)
Structure :
- Core: 5-Chloro-2-methoxybenzamide.
- N-Substituent: Diethylaminoethyl group with an acetylated amine. Key Differences:
- Aromaticity : The thiophen-3-yl group introduces π-π stacking capability absent in the Metoclopramide impurity.
Physicochemical Impact : - Diethylamino increases lipophilicity (higher logP) compared to dimethylamino, which may reduce aqueous solubility .
Thiophene-Containing Benzamides
a) 5-Chloro-N-(2-(3-Chlorophenyl)-4,6-Dihydrothieno[3,4-c]pyrazol-3-yl)-2-Methoxybenzamide
- Structure: Benzamide core fused to a thienopyrazole ring.
b) 5-Chloro-2-Methoxy-N-(3-Methyl-1-(4-(Thiophen-2-yl)Thiazol-2-yl)-1H-Pyrazol-5-yl)Benzamide
- Structure : Thiophen-2-yl linked to a thiazolylpyrazole group.
- Comparison : Thiophen-2-yl vs. thiophen-3-yl orientation may alter spatial interactions with biological targets. The thiazole ring adds rigidity, possibly improving metabolic stability.
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
